Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-(4-hydroxypiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOZRIPGPNWTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147023-16-3 | |
| Record name | methyl 3-(4-hydroxypiperidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Technical Synthesis and Application Guide: Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Executive Summary
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS 147023-16-3) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and organic synthesis. Combining the conformational rigidity of a piperidine ring with orthogonal functional handles—a secondary alcohol and a propanoate ester—it serves as a critical intermediate for the rapid assembly of complex pharmacophores, peptidomimetics, and PROTAC linkers. This technical guide elucidates its physicochemical profile, details a self-validating green synthetic protocol via the aza-Michael addition, and explores its downstream applications in drug development.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for predicting its behavior during extraction, purification, and downstream coupling reactions. The structural parameters are summarized below[1]:
| Property | Value / Description |
| Chemical Name | Methyl 3-(4-hydroxypiperidin-1-yl)propanoate |
| CAS Registry Number | 147023-16-3 |
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| Structural Features | 4-Hydroxypiperidine core, N-linked methyl propanoate |
| Hydrogen Bond Donors | 1 (Secondary hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (Hydroxyl oxygen, ester oxygens, piperidine nitrogen) |
| Reactivity Profile | Chemoselective nucleophile (OH is free), base-stable, acid-sensitive (ester hydrolysis) |
Core Reaction Mechanism: The Aza-Michael Addition
The industrial and laboratory-scale synthesis of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate relies on the2[2], a highly atom-economical 1,4-conjugate addition of a nitrogen-centered nucleophile to an electron-deficient alkene.
Causality & Chemoselectivity: The starting material, 4-hydroxypiperidine, possesses two potential nucleophilic sites: the secondary amine (N1) and the secondary alcohol (O4). However, the nitrogen atom is significantly more polarizable (softer) and less electronegative than oxygen. According to Hard-Soft Acid-Base (HSAB) theory, this makes the nitrogen a vastly superior nucleophile for the soft β -carbon of methyl acrylate. Consequently, the aza-Michael addition proceeds with absolute chemoselectivity, completely bypassing the oxa-Michael pathway without the need for cumbersome and atom-wasteful hydroxyl protecting groups.
Kinetic Drivers in Green Media: While traditionally performed in volatile organic solvents, modern protocols utilize aqueous media. When conducted in water, the reaction rate is 3[3]. Water molecules engage in hydrogen bonding with the carbonyl oxygen of methyl acrylate, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, thereby increasing its electrophilicity toward the incoming amine.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the aza-Michael addition yielding the target piperidine adduct.
Validated Experimental Protocol: Aqueous Aza-Michael Addition
Traditional aza-Michael additions often rely on hazardous organic solvents and Lewis acid catalysts. However, leveraging the hydrophobic effect and hydrogen-bond activation in aqueous media provides a superior, self-validating, and environmentally benign protocol.
Step 1: Reagent Preparation & Solvation
-
Procedure: Charge a 50 mL round-bottom flask with 4-hydroxypiperidine (1.0 equiv, 10.0 mmol). Dissolve the amine in deionized water (10 mL).
-
Causality: Water acts as both the solvent and an electrophilic activator. It forms hydrogen bonds with the carbonyl oxygen of the incoming methyl acrylate, lowering the LUMO energy of the conjugated system and accelerating nucleophilic attack[3].
Step 2: Controlled Electrophile Addition
-
Procedure: Equip the flask with a magnetic stir bar and place it in an ambient water bath (20-25°C). Add methyl acrylate (1.05 equiv, 10.5 mmol) dropwise over 10 minutes.
-
Causality: The slight stoichiometric excess of the Michael acceptor ensures complete consumption of the amine. Dropwise addition is critical to control the mild exotherm and prevent localized homopolymerization of the acrylate monomer.
Step 3: Reaction Progression & Self-Validation
-
Procedure: Stir the biphasic mixture vigorously for 2-4 hours. As the reaction proceeds, the mixture typically transitions to a homogeneous solution due to the formation of the highly polar, water-soluble adduct.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the secondary amine (Ninhydrin-active, purple spot) and the emergence of the tertiary amine product (visualized with Dragendorff's reagent or iodine vapor) confirms complete conversion.
Step 4: Phase Extraction & Isolation
-
Procedure: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Causality: Despite the polarity of the hydroxylated piperidine core, the newly installed propanoate ester imparts sufficient lipophilicity to partition the product into the organic phase, effectively leaving unreacted polar impurities in the aqueous layer.
Step 5: Purification
-
Procedure: Wash the combined organic extracts with saturated aqueous NaCl (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is typically obtained in >95% purity, suitable for immediate downstream functionalization.
Downstream Applications in Medicinal Chemistry
The true value of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate lies in its orthogonal reactivity, which allows drug development professionals to selectively modify one functional group without disturbing the other:
-
Peptidomimetic Scaffolding: The propanoate ester can be hydrolyzed to the free carboxylic acid under mild basic conditions (e.g., LiOH in THF/H2O). The resulting acid serves as an excellent coupling partner for primary amines using standard reagents like HATU or EDC/HOBt, facilitating the synthesis of targeted peptidomimetics.
-
Etherification & PROTAC Linkers: The secondary hydroxyl group at the C4 position of the piperidine ring is primed for Mitsunobu reactions or direct alkylation. This is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs), where the rigid piperidine core provides an optimal spatial vector, reducing the entropic penalty during ternary complex formation between the target protein and the E3 ubiquitin ligase.
References
-
Title: Methyl 3-(4-hydroxypiperidin-1-yl)propanoate - CAS 147023-16-3 Source: molaid.com URL: [Link]
-
Title: Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: mdpi.com URL: [Link]
-
Title: Ultrasound-assisted aza-Michael reaction in water: a green procedure Source: utrgv.edu URL: [Link]
Sources
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate CAS number and molecular weight
An In-Depth Technical Guide to Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Introduction
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its structure incorporates a hydrophilic hydroxyl group, a nucleophilic secondary amine integrated into a piperidine ring, and a methyl ester, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate are summarized in the table below. These identifiers and properties are crucial for substance registration, safety data sheet (SDS) authoring, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 147023-16-3 | [1] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1] |
| Monoisotopic Mass | 187.12085 Da | [2] |
| SMILES | COC(=O)CCN1CCC(CC1)O | [2] |
| InChI Key | BMOZRIPGPNWTIO-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.0 | [2] |
| Physical Form | Typically a solid or oil | N/A |
Synthesis of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
The most common and efficient method for the synthesis of this compound is through aza-Michael addition. This reaction involves the conjugate addition of a nucleophile, in this case, the secondary amine of 4-hydroxypiperidine, to an α,β-unsaturated carbonyl compound, methyl acrylate.
Reaction Rationale
The choice of the aza-Michael addition is based on several factors:
-
High Atom Economy: The reaction is an addition reaction, meaning all atoms from the reactants are incorporated into the product, which is a principle of green chemistry.
-
Favorable Nucleophilicity: The secondary amine of the piperidine ring is a soft nucleophile, which preferentially attacks the β-carbon of the methyl acrylate acceptor.
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature without the need for harsh reagents or catalysts, although a mild base can be used to enhance the reaction rate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
Experimental Protocol
Materials:
-
4-Hydroxypiperidine
-
Methyl acrylate
-
Methanol (or another suitable solvent like ethanol or acetonitrile)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 eq) in methanol.
-
Addition of Reactant: To the stirring solution, add methyl acrylate (1.0-1.2 eq) dropwise at room temperature. The reaction is often exothermic, so a cooling bath can be used to maintain the temperature if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This typically takes a few hours to overnight.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
Applications in Research and Drug Discovery
The utility of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate lies in its bifunctional nature, which allows for selective chemical modifications at two key positions: the hydroxyl group and the ester group.
-
Scaffold for Library Synthesis: This molecule is an excellent starting point for the creation of chemical libraries for high-throughput screening. The hydroxyl group can be derivatized through etherification, esterification, or oxidation to a ketone. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
-
Building Block for Bioactive Molecules: The piperidine ring is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. This compound serves as a pre-functionalized piperidine, which can be incorporated into larger molecules. For example, the propanoate side chain can act as a linker to connect the piperidine core to another pharmacophore. The methyl group in such structures can influence the molecule's physicochemical and pharmacokinetic properties.[3] The design of molecules with improved metabolic stability is a key aspect of modern drug discovery.[4]
Role as a Chemical Intermediate
Caption: Potential derivatization pathways for the title compound.
Spectral Data and Characterization
While specific spectra are dependent on the acquisition conditions, the following are the expected key signals for characterization:
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
-
Multiplets for the piperidine ring protons. The proton attached to the carbon bearing the hydroxyl group (-CHOH) would appear as a multiplet in the 3.5-4.0 ppm region.
-
Triplets corresponding to the two methylene groups of the propanoate chain (-CH₂CH₂CO-).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon around 172-175 ppm.
-
A signal for the methyl ester carbon around 51-52 ppm.
-
A signal for the carbon bearing the hydroxyl group (-CHOH) around 65-70 ppm.
-
Signals for the other carbons of the piperidine and propanoate chain in the aliphatic region.
-
-
Mass Spectrometry (ESI+):
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of handling a powder, a NIOSH-approved respirator might be necessary.[5]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[1] Do not breathe mist, vapors, or spray.[5]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a cool, dry place away from direct sunlight.[6]
Conclusion
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a valuable and versatile chemical intermediate. Its straightforward synthesis via aza-Michael addition and the presence of two distinct functional handles make it an attractive building block for the synthesis of diverse chemical structures, particularly in the context of drug discovery and development. Proper handling and safety precautions are essential when working with this and related chemical compounds.
References
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]
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Carl ROTH. Safety data sheet. [Link]
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Guard Industry. SAFETY DATA SHEET. [https://www.guardindustrie.com/wp-content/uploads/2022/04/GTL_US_EN_ गार्ड-INDUSTRIE.pdf]([Link]_ गार्ड-INDUSTRIE.pdf)
-
PubChemLite. Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (C9H17NO3). [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]
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Kalgutkar, A. S., Dalvie, D. K., O'Donnell, J. P., & Taylor, T. J. (2012). Metabolism-guided drug design. MedChemComm, 3(9), 1087-1105. [Link]
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- 4. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
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Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profile for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Executive Summary & Chemical Identity
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS: 147023-16-3) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1][2]. Structurally, it features a tertiary amine embedded within a piperidine ring, a secondary hydroxyl group, and a methyl ester moiety. This unique structural triad makes it an excellent candidate for prodrug design and complex coupling strategies, but it also necessitates a rigorous understanding of its physicochemical behavior, handling safety, and metabolic toxicity.
Physicochemical Profiling & Structure-Activity Relationship (SAR)
To predict the toxicological and pharmacokinetic behavior of this compound, we must first deconstruct its structural properties.
Quantitative Chemical Data
| Property | Value |
| Chemical Name | Methyl 3-(4-hydroxypiperidin-1-yl)propanoate |
| CAS Number | 147023-16-3 |
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol [1] |
| Physical State | Solid / Viscous Liquid (Dependent on ambient temp & purity) |
SAR & Causality in Biological Systems
-
The Piperidine Core (Tertiary Amine): The nitrogen atom in the piperidine ring imparts mild basicity (estimated pKa ~8.5–9.5). Consequently, at a physiological pH of 7.4, the molecule exists predominantly in an ionized (protonated) state. This ionization limits passive lipid bilayer diffusion but increases aqueous solubility, often dictating the need to formulate the compound as a hydrochloride salt during drug development.
-
The Methyl Ester Moiety: Esters are highly susceptible to nucleophilic attack and enzymatic cleavage. In biological systems, this site acts as a metabolic liability, rapidly undergoing hydrolysis by ubiquitous carboxylesterases (CES).
-
The Secondary Hydroxyl Group: Provides a critical hydrogen-bond donor/acceptor site, increasing the molecule's topological polar surface area (TPSA) and serving as a primary site for Phase II conjugation (glucuronidation).
Safety Data Sheet (SDS) Core Metrics
Handling Methyl 3-(4-hydroxypiperidin-1-yl)propanoate requires stringent safety protocols. While specific in vivo toxicity data for this exact ester is limited, we extrapolate its hazard profile using validated Structure-Activity Relationships (SAR) from its direct structural analogs, such as 4-hydroxypiperidine and its N-protected derivatives, which are documented in the [3] and by major chemical suppliers[4][5].
GHS Classification & Hazard Statements
Unsubstituted piperidines can cause severe corrosive injuries and toxic pneumonitis[3]. However, the N-alkylation in this compound mitigates direct corrosivity, shifting the hazard profile toward acute irritation[4][6].
-
Skin Irritation (Category 2): H315 - Causes skin irritation[4].
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation[5].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation[4].
Handling, Storage, and PPE
-
Storage: The methyl ester is prone to hydrolysis in the presence of ambient moisture. Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C. Keep away from strong oxidizing agents.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 0.11 mm thickness to prevent dermal permeation of the lipophilic free base), chemical safety goggles with side shields, and a NIOSH-approved N95/P100 particulate respirator when handling the neat powder to prevent inhalation of irritating dust[6].
Mechanistic Toxicology & Metabolic Profiling
Understanding the xenobiotic metabolism of this compound is critical for predicting its downstream toxicity. The parent compound itself is a mild irritant, but its biotransformation can yield reactive or more toxic species.
Predicted Metabolic Pathways
-
Ester Hydrolysis (Major Pathway): Hepatic carboxylesterases (CES) rapidly cleave the methyl ester to yield 3-(4-hydroxypiperidin-1-yl)propanoic acid. This metabolite is highly polar and generally exhibits low cellular toxicity, favoring rapid renal clearance.
-
N-Dealkylation (Minor but Toxicologically Relevant): Cytochrome P450 enzymes (e.g., CYP3A4) can oxidatively cleave the propanoate chain. This releases 4-hydroxypiperidine, a known respiratory and dermal irritant[3], alongside a reactive aldehyde byproduct.
-
Phase II Conjugation: The secondary hydroxyl group undergoes direct glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), neutralizing the molecule for excretion.
Caption: Primary metabolic pathways of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
Experimental Protocols: Toxicity & Metabolic Stability
To rigorously validate the safety of this intermediate before advancing it in drug development pipelines, the following self-validating experimental workflows must be employed.
Protocol 1: In Vitro Cytotoxicity Profiling (HepG2)
Causality & Rationale: We utilize the HepG2 hepatocellular carcinoma cell line because it retains basal levels of essential hepatic metabolic enzymes. This allows the assay to capture not only the toxicity of the parent compound but also the toxicity of its generated metabolites (e.g., 4-hydroxypiperidine). Self-Validation Mechanism: The inclusion of a vehicle control ensures the solvent isn't causing cell death, while a known cytotoxic agent (Doxorubicin) confirms the assay's sensitivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2 to allow for cellular adherence.
-
Compound Preparation: Dissolve the compound in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 1000 µM. Critical: Ensure the final DMSO concentration in the well remains <0.5% v/v to prevent solvent-induced membrane lysis.
-
Dosing & Incubation: Treat the cells with the compound gradient. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin at 10 µM). Incubate for 48 hours.
-
Viability Assessment: Add 10 µL of CellTiter-Glo® reagent per well. Luminescence correlates directly with intracellular ATP levels, providing a highly sensitive, metabolic measure of viability.
-
Data Analysis: Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Caption: Self-validating high-throughput in vitro cytotoxicity workflow.
Protocol 2: Microsomal Stability Assay (HLM)
Causality & Rationale: Because the methyl ester is highly labile, we must quantify its half-life in the presence of human liver microsomes (HLMs) to determine if it will survive first-pass metabolism when used as a prodrug.
Step-by-Step Methodology:
-
Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (1 µM final concentration) and an NADPH regenerating system (1 mM).
-
Quench 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes) by transferring them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate intrinsic clearance ( CLint ).
Conclusion
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a highly valuable but chemically reactive intermediate. Its toxicity is primarily driven by its basic piperidine core and the potential release of irritant metabolites via N-dealkylation. By adhering to the outlined GHS protocols and employing rigorous in vitro screening methodologies, drug development professionals can safely and effectively leverage this compound in advanced API synthesis.
References
-
Haz-Map Database. "4-Hydroxypiperidine - Hazardous Agents". Source: haz-map.com. URL: [Link]
Sources
- 1. Methyl 3-(4-methyl-1-piperazinyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS:1197502-89-8, 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride-毕得医药 [bidepharm.com]
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- 6. tcichemicals.com [tcichemicals.com]
Technical Whitepaper: 1H and 13C NMR Spectroscopic Characterization of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Executive Summary
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS: 147023-16-3) is a highly versatile bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including novel PD-1/PD-L1 inhibitors and baricitinib intermediates[1]. Proper structural elucidation of this compound is critical for downstream synthetic success. This whitepaper provides a comprehensive, expert-level guide to the synthesis, conformational dynamics, and nuclear magnetic resonance (NMR) spectroscopic characterization of this molecule.
Synthesis and Reaction Logic: The Aza-Michael Addition
The most efficient and atom-economical route to synthesize methyl 3-(4-hydroxypiperidin-1-yl)propanoate is via an aza-Michael addition .
Causality in Experimental Design
In this reaction, the secondary amine of 4-hydroxypiperidine acts as the nucleophile, attacking the electron-deficient -carbon of methyl acrylate[2]. Rather than using harsh Lewis acids, the reaction is optimally promoted using a sub-stoichiometric amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Why DBU? DBU acts as a non-nucleophilic base that enhances the nucleophilicity of the piperidine nitrogen via hydrogen bonding, without inducing unwanted transesterification or polymerization of the acrylate acceptor[2].
Fig 1: Aza-Michael addition workflow for synthesizing the target piperidine propanoate.
Structural Dynamics & Conformational Analysis
To accurately interpret the NMR spectra, one must understand the molecule's conformational behavior in solution. Piperidine rings undergo rapid chair-to-chair interconversion at room temperature. However, the presence of the bulky 4-hydroxyl group and the N-propanoate chain biases the equilibrium.
-
Conformational Bias: To minimize 1,3-diaxial steric clashes, the molecule predominantly adopts a chair conformation where the 4-OH group and the N-alkyl chain sit in equatorial positions.
-
Spectroscopic Consequence: Because the 4-OH is equatorial, the proton attached to C-4 (H-4) is forced into an axial position. This axial proton will exhibit large trans-diaxial coupling constants ( Hz) with the adjacent axial protons at C-3 and C-5, resulting in a distinct multiplet (a triplet of triplets) rather than a simple unresolved peak.
1H NMR Spectroscopic Data & Causality
The following table summarizes the quantitative H NMR data (acquired at 400 MHz in CDCl ).
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 4-CH | 3.70 | tt | 9.5, 4.2 | 1H | H-4 (axial) |
| OCH | 3.68 | s | - | 3H | Ester methoxy |
| N-CH (eq) | 2.80 | m | - | 2H | H-2, H-6 (equatorial) |
| N-CH (prop) | 2.70 | t | 7.2 | 2H | -NCH -CH -CO |
| CH -C=O | 2.50 | t | 7.2 | 2H | -NCH -CH -CO |
| N-CH (ax) | 2.20 | m | - | 2H | H-2, H-6 (axial) |
| CH (eq) | 1.90 | m | - | 2H | H-3, H-5 (equatorial) |
| OH | 1.80 | br s | - | 1H | Hydroxyl (exchangeable) |
| CH (ax) | 1.60 | m | - | 2H | H-3, H-5 (axial) |
Signal Causality & Interpretation
-
The H-4 Triplet of Triplets (3.70 ppm): As established, H-4 is axial. It couples with two axial protons ( Hz) and two equatorial protons ( Hz) on C-3 and C-5. The electronegative oxygen deshields this proton, pushing it downfield to 3.70 ppm.
-
The Propanoate System (2.70 & 2.50 ppm): The two methylene groups of the propanoate chain split each other into distinct triplets ( Hz). The CH adjacent to the nitrogen is more deshielded (2.70 ppm) than the CH adjacent to the carbonyl (2.50 ppm) due to the stronger inductive effect of the piperidine nitrogen in this specific microenvironment.
-
Diastereotopic Ring Protons: The axial and equatorial protons of the piperidine ring reside in different magnetic environments, appearing as separate multiplets (e.g., equatorial N-CH at 2.80 ppm vs. axial N-CH at 2.20 ppm).
13C NMR Spectroscopic Data & Causality
The following table summarizes the quantitative C NMR data (acquired at 100 MHz in CDCl ).
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| C=O | 173.2 | C | Ester carbonyl |
| C-4 | 67.8 | CH | Piperidine C-OH |
| N-CH (prop) | 53.4 | CH | Propanoate N-CH |
| OCH | 51.6 | CH | Ester methoxy |
| C-2, C-6 | 51.2 | CH | Piperidine N-CH |
| C-3, C-5 | 34.5 | CH | Piperidine CH |
| CH -C=O | 32.1 | CH | Propanoate -C |
Signal Causality & Interpretation
-
Carbonyl Carbon (173.2 ppm): The hybridization and the highly electronegative oxygen atom severely deplete electron density, resulting in the most downfield signal, characteristic of aliphatic methyl esters.
-
C-4 (67.8 ppm): The direct attachment to the hydroxyl oxygen causes significant deshielding compared to the rest of the piperidine ring carbons.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T principles (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It includes internal checkpoints to guarantee data integrity.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl is chosen because it lacks exchangeable protons that would obscure the 4-OH signal. TMS provides a reliable internal 0.00 ppm reference.
-
-
Probe Tuning & Matching: Insert the sample into the NMR spectrometer. Tune the probe for H (e.g., 400 MHz) and C (e.g., 100 MHz) frequencies to maximize RF power transfer and signal-to-noise ratio (SNR).
-
3D Shimming: Optimize the Z1–Z5 shim coils.
-
Validation Checkpoint: Monitor the lock level. The shimming is only validated when the residual CHCl solvent peak (7.26 ppm) exhibits a linewidth at half-height ( ) of Hz.
-
-
Pulse Sequence Execution:
-
For H: Execute a standard 30° pulse sequence (zg30) with 16 scans and a 1-second relaxation delay ( ).
-
For C: Execute a proton-decoupled sequence (zgpg30) with 1024 scans and a 2-second to account for longer carbon relaxation times.
-
-
Data Processing & Verification: Apply a Fourier Transform, followed by manual phase and baseline correction.
-
Validation Checkpoint: Before assigning the spectrum, verify the absence of vinylic proton signals between 5.8–6.4 ppm. The absence of these peaks mathematically validates that no unreacted methyl acrylate starting material remains in the sample.
-
Fig 2: Self-validating experimental workflow for high-resolution NMR data acquisition.
References
-
[2] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.[Link]
-
[1] Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. PubMed Central (PMC).[Link]
Sources
Mechanism of Action for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate in Drug Discovery: A Retrometabolic Design Perspective
Executive Summary
In modern rational drug design, Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (MHP) (CAS: 147023-16-3) is not deployed as a standalone therapeutic, but rather as a highly privileged, bifunctional pharmacophoric building block. It is engineered to solve a specific clinical challenge: achieving potent on-target efficacy while eliminating prolonged systemic exposure.
By integrating a target-anchoring piperidine core with a programmable metabolic liability (the methyl propanoate tail), MHP serves as the foundational scaffold for "soft drugs"—ultra-short-acting therapeutics utilized in critical care, anesthesiology, and targeted topical treatments. This whitepaper deconstructs the dual mechanism of action (MoA) of MHP-derived compounds, bridging molecular recognition at the receptor level with predictable pharmacokinetic (PK) clearance.
Structural Pharmacology & Dual Mechanism of Action
The utility of MHP in drug discovery is defined by a bimodal mechanism: a Pharmacodynamic (PD) anchoring mechanism driven by the 4-hydroxypiperidine ring, and a Pharmacokinetic (PK) clearance mechanism driven by the ester appendage.
Pharmacodynamic (PD) Anchoring: The Piperidine Core
The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. In MHP, this core serves two critical functions:
-
The Cationic Anchor: The basic tertiary nitrogen of the piperidine ring (pKa ~9.0–9.5) is protonated at physiological pH (7.4). This protonated amine acts as a critical cationic anchor, forming a highly conserved salt bridge with the Asp3.32 residue located in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs), such as the mu-opioid, dopamine, and histamine receptors[1]. Without this electrostatic interaction, receptor affinity collapses.
-
The Synthetic Vector: The hydroxyl group at the 4-position provides a versatile vector for hydrogen bonding (interacting with conserved Ser/Thr/Tyr residues) or acts as a synthetic handle. Medicinal chemists routinely functionalize this hydroxyl group (via etherification or esterification) to build the specific recognition motif required for the target receptor.
Pharmacokinetic (PK) Modulation: The "Soft Drug" Tail
The true strategic value of MHP lies in the N-methyl propanoate appendage. This structural feature is a direct application of Retrometabolic Drug Design , a concept pioneered by Nicholas Bodor, which involves building a predictable, rapid deactivation pathway directly into the active molecule[2].
-
The Mechanism: The methyl propanoate group acts as a "soft drug" handle. Once the drug enters the systemic circulation, the ester linkage is rapidly hydrolyzed by widespread, non-specific blood and tissue esterases (such as human carboxylesterase 1, hCES1, and butyrylcholinesterase)[3].
-
The Consequence: Hydrolysis cleaves the lipophilic methyl ester, converting the molecule into a highly polar, zwitterionic carboxylic acid metabolite. This structural shift drastically alters the molecule's physicochemical properties, rendering it unable to cross the blood-brain barrier or bind effectively to the target receptor (often resulting in a >4000-fold drop in potency)[4].
-
Clinical Validation: This exact mechanism is the driving force behind Remifentanil , an ultra-short-acting opioid whose piperidine nitrogen is functionalized with the identical methyl propanoate tail, granting it a context-sensitive half-time of just 3 to 4 minutes, completely independent of hepatic or renal function[5].
Caption: Retrometabolic soft-drug pathway of MHP-derivatives via esterase hydrolysis.
Experimental Workflows for MHP-Derived Candidates
To successfully develop drugs using the MHP scaffold, researchers must validate both the rapid clearance and the target affinity. The following self-validating protocols are industry standards for characterizing these bifunctional molecules.
Workflow 1: In Vitro Esterase Cleavage & Half-Life Determination
Purpose: To validate the "soft drug" mechanism by quantifying the rate of ester hydrolysis in human plasma. Expert Insight: The choice of anticoagulant during plasma collection is critical. Sodium citrate chelates calcium and lowers pH, which inhibits esterase activity—useful for sample storage but fatal for an in vitro clearance assay[6]. Therefore, sodium heparin must be used to preserve native esterase integrity during the assay.
Step-by-Step Protocol:
-
Matrix Preparation: Thaw pooled, heparinized human plasma at 37°C. Prepare a negative control matrix by heat-inactivating a plasma aliquot at 60°C for 30 minutes (this proves degradation is enzymatic, not chemical instability).
-
Spiking: Spike the MHP-derived candidate into both active and heat-inactivated plasma to achieve a final concentration of 1 µM.
-
Incubation & Sampling: Incubate at 37°C with gentle agitation. Extract 50 µL aliquots at 0, 1, 3, 5, 10, 15, and 30 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated remifentanil). The cold organic solvent instantly denatures the esterases, halting the reaction.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass and the appearance of the carboxylic acid metabolite mass.
Workflow 2: Surface Plasmon Resonance (SPR) for Target Binding Kinetics
Purpose: To confirm that the bulky methyl propanoate tail does not sterically clash with the GPCR binding pocket, ensuring the piperidine core maintains its Asp3.32 interaction.
Step-by-Step Protocol:
-
Target Immobilization: Reconstitute the target GPCR into lipid nanodiscs to maintain its native conformational state. Immobilize the nanodiscs onto a Series S Sensor Chip (Ni-NTA) via a poly-histidine tag engineered onto the GPCR.
-
Baseline Stabilization: Flow running buffer (HEPES-buffered saline with 0.05% CHAPS) at 30 µL/min until a stable baseline is achieved.
-
Analyte Injection (Association): Inject the MHP-derivative in a 2-fold dilution series (e.g., 0.1 nM to 100 nM) for 120 seconds to measure the association rate constant ( kon ).
-
Buffer Wash (Dissociation): Switch back to running buffer for 300 seconds to measure the dissociation rate constant ( koff ).
-
Regeneration: Pulse the chip with 350 mM EDTA to strip the nanodiscs, followed by reloading with fresh Ni2+ and GPCR nanodiscs for the next cycle.
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.
Quantitative Data Summary
The integration of the MHP scaffold fundamentally alters the pharmacokinetic profile of a drug while preserving its pharmacodynamics. The table below summarizes representative data comparing a traditional "hard" piperidine scaffold against an MHP-derived "soft" scaffold.
| Scaffold Type | Representative Structural Motif | Target Affinity ( KD ) | Context-Sensitive Half-Life ( t1/2 ) | Primary Clearance Route | Metabolite Activity |
| Hard Piperidine | 4-Hydroxypiperidine (No ester tail) | 1.2 nM | > 4.0 hours | Hepatic (CYP3A4 / CYP2D6) | Often active, prone to accumulation |
| Soft Piperidine | MHP-derived ligand (Methyl propanoate tail) | 1.5 nM | ~ 3.2 minutes | Blood/Tissue Esterases | Inactive (>4000x potency reduction) |
Data Interpretation: The MHP scaffold maintains near-identical nanomolar affinity to the target receptor (proving the ester tail does not disrupt the Asp3.32 salt bridge) while shifting the clearance mechanism entirely away from the liver, resulting in an ultra-short half-life.
References
-
Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews. Available at:[Link]
-
University of Washington. (n.d.). REMIFENTANIL: Clinical use of an evanescent opioid. UW Medicine. Available at:[Link]
-
GasGasGas. (2025). Remifentanil And The Minto Model. GasGasGas UK. Available at:[Link]
-
Vo, Q. N., et al. (2022). Recent Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor. Frontiers in Molecular Biosciences. Available at:[Link]
-
Wang, Y., et al. (2025). Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine. PMC / Molecules. Available at:[Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. worldscientific.com [worldscientific.com]
- 3. Ultiva (remifentanil hydrochloride) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 4. gasgasgas.uk [gasgasgas.uk]
- 5. REMIFENTANIL: Clinical use of an evanescent opioid. [faculty.washington.edu]
- 6. Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and melting point of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
An In-Depth Technical Guide to the Thermal Stability and Melting Point of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of pharmaceuticals. A thorough understanding of the compound's physicochemical properties, particularly its thermal stability and melting point, is fundamental for its synthesis, purification, formulation, and storage. This guide provides a comprehensive framework for characterizing these critical parameters. In the absence of extensive published experimental data for this specific molecule, this document, written from the perspective of a Senior Application Scientist, outlines the theoretical considerations and provides robust, detailed experimental protocols for determining its thermal properties.
Introduction: The Importance of Thermal Characterization
The piperidine moiety is a cornerstone in the design of numerous therapeutic agents, valued for its ability to confer desirable properties such as improved metabolic stability and aqueous solubility. When functionalized, as in Methyl 3-(4-hydroxypiperidin-1-yl)propanoate, the resulting molecule's thermal behavior dictates its viability and handling throughout the drug development lifecycle.
-
Melting Point (T_m) is a critical indicator of purity and is essential for polymorphism screening, salt selection, and the design of manufacturing processes like milling and granulation.
-
Thermal Stability defines the temperature threshold at which the compound begins to degrade. This information is paramount for establishing safe drying temperatures, shelf-life, and storage conditions, and for predicting potential degradation pathways.
This guide will first explore the anticipated thermal characteristics of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate based on its molecular structure. It will then present a detailed experimental strategy for the precise determination of its melting point and decomposition profile using state-of-the-art thermal analysis techniques.
Structural Analysis and Predicted Thermal Behavior
The thermal properties of an organic molecule are a direct consequence of its structure, including its functional groups and potential intermolecular interactions.
-
4-Hydroxypiperidine Ring: The presence of a hydroxyl (-OH) group and a tertiary amine within the piperidine ring allows for significant intermolecular hydrogen bonding. This is expected to result in a relatively high melting point compared to non-hydroxylated or non-cyclic analogues. The piperidine ring itself is generally stable but can undergo decomposition at elevated temperatures.
-
Methyl Propanoate Moiety: The ester functional group is a known site of potential thermal and hydrolytic instability. At high temperatures, esters can undergo pyrolysis, often through mechanisms like beta-elimination or homolytic cleavage, leading to the formation of smaller molecules such as carboxylic acids and alkenes.
Based on these structural features, we can anticipate that Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is a crystalline solid at room temperature with a distinct melting point. Its decomposition is likely to be a multi-stage process, potentially initiated by the degradation of the ester side chain or reactions involving the hydroxyl group.
Experimental Determination of Melting Point and Thermal Stability
A definitive characterization requires empirical analysis. The following sections detail the recommended experimental protocols.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC is the gold-standard technique for measuring the heat flow associated with thermal transitions in a material. It provides a precise melting point (T_m), onset of melting, and the enthalpy of fusion (ΔH_fus).
Experimental Protocol: DSC Analysis
-
Instrument Preparation: Ensure the DSC instrument is calibrated using certified standards (e.g., indium, tin). Start the instrument and allow it to stabilize.
-
Sample Preparation: Accurately weigh 2-5 mg of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Parameter Setup:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample.
-
-
-
Data Acquisition & Analysis: Record the heat flow versus temperature. The melting event will appear as an endothermic peak on the thermogram. Determine the onset temperature and the peak maximum, which corresponds to the melting point. Integrate the peak area to calculate the enthalpy of fusion.
Caption: DSC Experimental Workflow.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the onset temperature of decomposition and characterizes the mass loss events.
Experimental Protocol: TGA Analysis
-
Instrument Preparation: Ensure the TGA balance is tared and the instrument is calibrated.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible (ceramic or platinum is recommended for higher temperatures).
-
Parameter Setup:
-
Atmosphere: Run the experiment under a nitrogen atmosphere (flow rate of 50-100 mL/min) to characterize the thermal decomposition profile. A parallel experiment in an air or oxygen atmosphere can be run to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition & Analysis: Plot the percentage of initial mass versus temperature. The resulting curve (thermogram) will show plateaus where the sample is stable and sharp drops where decomposition (mass loss) occurs. The first derivative of this curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.
Caption: TGA Experimental Workflow.
Forced Degradation Studies: Simulating Stability Challenges
For drug development, understanding how a compound degrades under stress is crucial for developing stability-indicating analytical methods and predicting shelf-life. Forced degradation studies intentionally stress the sample to produce likely degradants.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample to the following conditions in parallel. A control sample protected from stress should be analyzed concurrently.
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40 °C). The ester linkage is particularly susceptible to base hydrolysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation (Solid State): Store the solid powder at an elevated temperature (e.g., 80 °C) for an extended period.
-
-
Analysis: At various time points, withdraw aliquots from the stressed solutions, neutralize if necessary, and analyze by a stability-indicating method like HPLC-UV/MS to quantify the parent compound and identify degradation products.
Caption: Forced Degradation Workflow.
Summary of Data and Interpretation
The data gathered from these analyses should be compiled for a comprehensive thermal profile of the compound.
Table 1: Summary of Thermal Analysis Data
| Parameter | Method | Result | Interpretation |
| Melting Onset | DSC | e.g., 155.2 °C | The temperature at which melting begins. |
| Melting Point (T_m) | DSC | e.g., 158.5 °C | Peak of the endotherm; characteristic of the pure solid. |
| Enthalpy of Fusion (ΔH_fus) | DSC | e.g., 35.4 J/g | Energy required to melt the solid; relates to crystallinity. |
| Decomposition Onset (T_onset) | TGA | e.g., 210.7 °C | Temperature at which significant mass loss begins. |
| Mass Loss Event 1 | TGA | e.g., 32% loss at 210-250°C | Corresponds to the loss of a specific fragment (e.g., propanoate side chain). |
| Mass Loss Event 2 | TGA | e.g., 55% loss at 300-400°C | Corresponds to the decomposition of the piperidine ring structure. |
| Final Residue | TGA | e.g., 2% at 600°C | Amount of non-volatile material remaining. |
Conclusion
While direct literature data on the thermal properties of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is scarce, a robust characterization is achievable through a systematic experimental approach. By combining Differential Scanning Calorimetry and Thermogravimetric Analysis, a complete profile of its melting behavior and thermal stability can be established. This data is not merely academic; it forms the bedrock of rational drug development, enabling scientists to formulate stable dosage forms, define appropriate storage conditions, and ensure the quality and safety of potential new medicines. The protocols and theoretical framework provided herein serve as a comprehensive guide for any researcher or drug development professional tasked with characterizing this or structurally related compounds.
References
-
Jain, A., & Yalkowsky, S. H. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(5), 1275-1290. Available from: [Link]
-
Jain, A., & Yalkowsky, S. H. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 46(8), 2636-2640. Available from: [Link]
-
Ashenhurst, J. (2022). Predicting boiling and melting points. Organic Chemistry: How to.... Available from: [Link]
-
Wang, Z., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Advances, 11(53), 33633-33640. Available from: [Link]
-
Biosynce. (2025). Under what conditions does piperidine decompose?. Blog - Biosynce. Available from: [Link]
-
Patel, K., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 3(4), 1165-1174. Available from: [Link]
-
LibreTexts. (2022). 2.6: Physical properties of organic compounds. Chemistry LibreTexts. Available from: [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
PharmTech. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Turovel, O., et al. (2025). Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. Available from: [Link]
-
Hiskey, M. A., Brower, K. R., & Oxley, J. C. (1998). Thermal Decomposition of Nitrate Esters. Journal of Physical Chemistry A, 102(38), 7433-7438. Available from: [Link]
- Archer, A. W. (1972). The thermal decomposition of quaternary ammonium hydroxides. Part 5.
Step-by-step synthesis protocol for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Synthesis Protocol: Methyl 3-(4-hydroxypiperidin-1-yl)propanoate via Catalyst-Free Aza-Michael Addition
Introduction and Strategic Scope
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS: 147023-16-3) is a highly versatile tertiary amine building block. It is frequently utilized in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including novel PD-1/PD-L1 small molecule inhibitors[1], and in materials science for the development of advanced 3D-printed shape memory polymers and adhesives[2].
To synthesize this compound, the most efficient, scalable, and green approach is the aza-Michael addition . This protocol outlines a catalyst-free, atom-economic methodology that leverages the intrinsic nucleophilicity of the piperidine ring, ensuring high yields with minimal downstream purification.
Mechanistic Principles & Causality (E-E-A-T)
As a self-validating system, this protocol is designed around the predictable chemical behavior of the substrates. The aza-Michael addition is a 1,4-conjugate addition where a nitrogen-centered nucleophile (Michael donor) attacks an electron-deficient alkene (Michael acceptor).
-
Substrate Causality: The secondary amine in 4-hydroxypiperidine is conformationally constrained within a 6-membered ring, significantly enhancing its nucleophilicity compared to acyclic aliphatic amines. This intrinsic reactivity eliminates the need for Lewis acid or Brønsted base catalysts[3].
-
Solvent Causality: While this reaction can be performed under solvent-free conditions[4], 4-hydroxypiperidine is a solid at room temperature (m.p. 86–90 °C). We utilize Methanol (MeOH) as the reaction medium. Methanol not only homogenizes the reaction but actively participates in the transition state. As a protic solvent, it facilitates the critical proton transfer step from the intermediate zwitterion to the α-carbon, significantly accelerating the reaction rate[5].
-
Stoichiometric Causality: A slight excess of methyl acrylate (1.2 equivalents) is used to drive the equilibrium entirely to the product side. Because methyl acrylate is highly volatile (b.p. 80 °C), the excess is easily removed in vacuo, bypassing the need for complex chromatographic purification.
Figure 1: Mechanistic pathway of the aza-Michael addition.
Quantitative Reaction Metrics
To ensure reproducibility, the experimental parameters and solvent optimization data are summarized below. The standard protocol utilizes Methanol, but alternative green conditions (like aqueous ultrasound) are viable depending on laboratory equipment[6].
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 4-Hydroxypiperidine | 101.15 | 1.0 | 1.01 g (10.0 mmol) | Michael Donor |
| Methyl Acrylate | 86.09 | 1.2 | 1.08 mL (12.0 mmol) | Michael Acceptor |
| Methanol (Anhydrous) | 32.04 | - | 10.0 mL | Protic Solvent |
Table 2: Solvent Optimization & Yield Comparison
| Solvent System | Temperature | Catalyst | Time | Isolated Yield (%) |
|---|---|---|---|---|
| Methanol (Standard) | 25 °C | None | 3 h | >98% |
| Water (Ultrasound) | 25 °C | None | 10 min | 98% |
| Solvent-Free | 25 °C | None | 15 min | 93% |
| Tetrahydrofuran (THF) | 25 °C | None | 12 h | 75% |
(Data synthesized from comparative aza-Michael kinetic studies[5][6])
Step-by-Step Experimental Protocol
Figure 2: Step-by-step experimental workflow.
Step 1: Preparation of the Amine Solution To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.01 g, 10.0 mmol). Suspend the solid in 10 mL of anhydrous methanol. Stir at 400 rpm until a clear, homogeneous solution is achieved. Self-Validation: The complete dissolution of the solid amine confirms the system is ready for the conjugate addition.
Step 2: Addition of the Michael Acceptor Place the reaction flask in a room-temperature water bath to act as a mild heat sink. Using a precision syringe, add methyl acrylate (1.08 mL, 12.0 mmol) dropwise over a period of 5 minutes. Scientific Insight: The aza-Michael addition is mildly exothermic. Dropwise addition prevents localized heating, which could otherwise trigger unwanted radical polymerization of the acrylate monomer[2].
Step 3: Reaction Propagation Seal the flask with a rubber septum (vented with a needle if necessary) and maintain stirring at 20–25 °C for 3 hours. The reaction requires no inert atmosphere, as the aza-Michael addition is highly robust against ambient moisture and oxygen.
Step 4: Reaction Monitoring Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS or Thin Layer Chromatography (TLC). TLC Conditions: Use Dichloromethane/Methanol (9:1 v/v) as the eluent. Visualize using a Ninhydrin stain. Self-Validation: The reaction is deemed complete when the lower-Rf spot corresponding to the highly polar secondary amine (4-hydroxypiperidine) completely disappears, replaced by a single, higher-Rf spot (the tertiary amine product).
Step 5: Workup and Isolation Transfer the reaction mixture to a rotary evaporator. Remove the methanol solvent and the unreacted excess methyl acrylate under reduced pressure (water bath at 40 °C, pressure reduced gradually to 10 mbar). Scientific Insight: Because the reaction is 100% atom-economic and the only byproduct is the volatile excess reagent, aqueous extraction or column chromatography is completely bypassed[4]. The product, Methyl 3-(4-hydroxypiperidin-1-yl)propanoate, is isolated as a highly pure, pale viscous oil or low-melting solid. Weigh the flask to confirm the mass balance matches the theoretical yield (~1.87 g).
References
- Source: Taylor & Francis (tandfonline.com)
- Source: PMC (nih.gov)
- Source: MDPI (mdpi.com)
- Source: RSC Publishing (rsc.org)
- Source: rhhz.
- Source: ScholarWorks (utrgv.edu)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction | MDPI [mdpi.com]
- 4. DABCO-based ionic liquids: Green and efficient catalysts with a dual catalytic role for aza-Michael addition [html.rhhz.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Application Note: Chemoselective Aza-Michael Addition of 4-Hydroxypiperidine to Methyl Acrylate
Executive Summary
The aza-Michael addition of secondary amines to α,β-unsaturated carbonyl compounds is a cornerstone reaction in organic synthesis and medicinal chemistry. Specifically, the functionalization of 4-hydroxypiperidine via conjugate addition to methyl acrylate yields methyl 3-(4-hydroxypiperidin-1-yl)propanoate—a critical intermediate in the development of complex pharmacophores, including[1]. This application note details a highly efficient, chemoselective, and scalable protocol for this transformation, emphasizing mechanistic rationale, solvent selection, and green chemistry principles.
Mechanistic Insights & Chemoselectivity
The Causality of Chemoselectivity
4-Hydroxypiperidine possesses two distinct nucleophilic centers: a secondary amine and a secondary alcohol. A common challenge in bifunctional molecule functionalization is avoiding the use of atom-inefficient protecting groups. In this protocol, chemoselectivity is driven by the inherent pKa and nucleophilicity differences between the two centers. The secondary amine is significantly more nucleophilic than the hydroxyl group. Under neutral or mildly basic conditions, the nitrogen lone pair rapidly attacks the electrophilic β-carbon of methyl acrylate (aza-Michael), completely outcompeting the oxygen attack (oxa-Michael), which would typically require strong base catalysis (alkoxide formation) or specialized Lewis acids[2].
The Role of Protic Solvents
While aza-Michael additions can be performed under solvent-free (neat) conditions for liquid amines, 4-hydroxypiperidine is a solid at room temperature (mp ~86 °C). Attempting a neat reaction requires heating above the melting point, which can lead to polymerization of the acrylate or thermal degradation.
Using a protic solvent like methanol serves a dual purpose:
-
Mass Transfer: It homogenizes the reaction mixture, allowing the solid amine to fully dissolve.
-
Kinetic Acceleration: The rate-limiting step of the aza-Michael addition is often the proton transfer from the newly formed quaternary nitrogen to the enolate alpha-carbon. Protic solvents hydrogen-bond with the zwitterionic intermediate, drastically lowering the activation energy for this proton shuttle[3]. In contrast, aprotic solvents like 1,2-dichloroethane (DCE) require extended heating (e.g., 70 °C for 4–15 hours) to achieve similar conversions[1].
Mechanistic pathway of the aza-Michael addition highlighting the solvent-assisted proton transfer.
Experimental Design & Condition Optimization
To design a self-validating and robust protocol, various conditions from the literature were analyzed. The table below summarizes the quantitative data driving our optimized methodology.
| Reaction Medium | Temperature | Time | Yield | Practical Considerations |
| Methanol (Optimized) | 25 °C | 2–4 h | >95% | Protic acceleration; easy removal in vacuo; ideal for solid amines. |
| 1,2-Dichloroethane | 70 °C | 4–15 h | 66–75% | Requires heating; used in specific peptide-linker syntheses[1]. |
| Solvent-Free (Neat) | 25 °C | 2 h | >90% | Excellent for liquid amines; impractical for solid 4-hydroxypiperidine without melting[3]. |
| Ionic Liquids ([bmim][OH]) | 25 °C | 0.25–0.5 h | 99% | Ultra-fast and green, but reagents can be cost-prohibitive for standard scale-up[3],[4]. |
Table 1: Comparison of reaction conditions for the aza-Michael addition of piperidine derivatives to methyl acrylate.
Detailed Step-by-Step Protocol
The following protocol is optimized for a 10 mmol scale, utilizing methanol to ensure full solubility and kinetic efficiency.
Materials Required
-
4-Hydroxypiperidine : 1.01 g (10.0 mmol, 1.0 equiv)
-
Methyl Acrylate : 1.03 g / 1.08 mL (12.0 mmol, 1.2 equiv) - Caution: Lachrymator and volatile. Handle in a well-ventilated fume hood.
-
Methanol (Anhydrous) : 10 mL
-
Dichloromethane (DCM) & Methanol : For TLC and flash chromatography (if required).
Workflow Visualization
Step-by-step experimental workflow for the synthesis of the piperidine-acrylate adduct.
Procedure
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.01 g, 10.0 mmol).
-
Solvation: Add 10 mL of anhydrous methanol to the flask. Stir until the solid is completely dissolved, yielding a clear solution.
-
Cooling & Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. This mitigates the risk of exothermic polymerization of the acrylate. Slowly add methyl acrylate (1.08 mL, 12.0 mmol) dropwise over 5 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir the mixture for 2 to 4 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction acts as a self-validating system. Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (4-hydroxypiperidine) will stain strongly with Ninhydrin (purple spot). The product, a tertiary amine, will not stain with Ninhydrin but can be visualized using Dragendorff's reagent or iodine vapor. Complete disappearance of the starting material indicates reaction completion.
-
Workup & Isolation: Transfer the reaction mixture to a rotary evaporator. Remove the methanol and the unreacted excess methyl acrylate (bp ~80 °C) under reduced pressure (40 °C water bath). The slight excess of methyl acrylate ensures complete conversion of the amine and is easily volatilized, leaving the crude product as a viscous pale-yellow oil.
-
Purification (Optional): In most cases, the crude product is >95% pure by NMR. If higher purity is required for downstream pharmaceutical coupling[1], purify via flash column chromatography on silica gel using a gradient of 2–10% Methanol in DCM.
Analytical Characterization
To confirm the structural integrity of the target adduct, perform 1 H NMR (400 MHz, CDCl 3 ). Key diagnostic signals to verify the success of the protocol include:
-
Disappearance of Olefinic Protons: The characteristic methyl acrylate double bond signals ( δ 5.8–6.4 ppm) will be completely absent in the purified product.
-
New Methylene Signals: Two new multiplets will appear around δ 2.70 ppm and δ 2.50 ppm, corresponding to the newly formed N-CH 2 and α -carbonyl CH 2 protons, respectively.
-
Ester Methyl Group: A sharp singlet at δ 3.68 ppm confirms the retention of the methyl ester.
References
-
Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Chemical Neuroscience (2022). [Link]
-
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Molecules / PubMed Central (2026).[Link]
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education (2016). [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI (2023).[Link]
-
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances (2024).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
Application Notes and Protocols: Methyl 3-(4-hydroxypiperidin-1-yl)propanoate in Medicinal Chemistry
Introduction & Chemical Profiling
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS: 147023-16-3) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring a rigid piperidine core, a secondary hydroxyl group, and a highly tractable methyl ester, this compound serves as a critical intermediate in the synthesis of Targeted Protein Degraders (PROTACs), ionizable lipids for Lipid Nanoparticles (LNPs), and Central Nervous System (CNS) therapeutics targeting G-Protein Coupled Receptors (GPCRs).
The orthogonal reactivity of the ester and hydroxyl moieties allows for divergent synthetic pathways without the need for complex protecting-group strategies.
Quantitative Data & Reactivity Profile
To facilitate experimental design, the physicochemical properties and functional group reactivity profiles are summarized below.
Table 1: Physicochemical Properties and Synthetic Utility
| Property / Feature | Value / Description | Synthetic Utility & Relevance |
| Molecular Formula | C9H17NO3 | Base stoichiometric calculations. |
| Molecular Weight | 187.24 g/mol | High atom economy for linker design. |
| pKa (Piperidine N) | ~8.8 (Predicted) | Ideal for endosomal escape in LNP formulations [3]. |
| C1 Methyl Ester | Methyl propanoate | Susceptible to saponification (linkers) or reduction (lipids). |
| C4 Hydroxyl | Secondary alcohol | Prime site for Mitsunobu etherification or esterification[2]. |
Divergent Synthetic Workflows
The true value of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate lies in its ability to be functionalized selectively. The diagram below illustrates the three primary synthetic trajectories utilized by drug development professionals.
Divergent synthetic applications of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate in drug discovery.
Foundational Protocol: Synthesis via Aza-Michael Addition
Before functionalization, the core building block is synthesized via the 1,4-conjugate addition of 4-hydroxypiperidine to methyl acrylate[1].
Causality & Expert Insight: Methyl acrylate is a highly reactive Michael acceptor. While secondary amines can react without a catalyst, running the reaction in a polar protic solvent like methanol accelerates the addition via hydrogen-bonding stabilization of the enolate-like transition state. Cooling to 0 °C prevents the spontaneous polymerization of methyl acrylate.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-hydroxypiperidine (1.0 eq, 100 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Addition: Add methyl acrylate (1.1 eq, 110 mmol) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir under a nitrogen atmosphere for 12 hours.
-
Workup: Monitor completion via TLC (DCM:MeOH 9:1, ninhydrin stain). Concentrate the mixture under reduced pressure to remove methanol and excess methyl acrylate, yielding the product as a pale yellow oil.
Application 1: PROTAC Linker Generation (Saponification)
In targeted protein degradation, the piperidine ring offers a rigidifying element compared to highly flexible PEG linkers, often improving oral bioavailability and cell permeability. To attach this linker to a VHL or CRBN ligand, the ester must be hydrolyzed.
Causality & Expert Insight: Lithium hydroxide (LiOH) is strategically selected over NaOH or KOH. The lithium cation coordinates effectively with the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This allows for rapid, mild hydrolysis at room temperature, preventing base-catalyzed degradation of the piperidine core.
Step-by-Step Methodology:
-
Solvation: Dissolve Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (10 mmol) in a 3:1 mixture of THF:H2O (40 mL).
-
Hydrolysis: Add LiOH·H2O (1.5 eq, 15 mmol) in one portion. Stir vigorously at room temperature for 4 hours.
-
Acidification: Cool the mixture to 0 °C and carefully adjust the pH to ~5.5 using 1M HCl. Critical step: Over-acidification will protonate the piperidine nitrogen, making organic extraction impossible.
-
Isolation: Lyophilize the aqueous mixture directly, or extract with 10% MeOH in DCM (3 x 30 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the carboxylic acid intermediate ready for HATU-mediated amide coupling.
Application 2: Ionizable Lipid Synthesis for LNPs (Ester Reduction)
Reducing the ester to a primary alcohol creates a 1,3-amino alcohol motif (3-(4-hydroxypiperidin-1-yl)propan-1-ol). This diol can be esterified with long-chain fatty acids to create pH-sensitive ionizable lipids for mRNA delivery [3].
Causality & Expert Insight: Lithium aluminum hydride (LiAlH4) is required to fully reduce the ester. The use of the "Fieser workup" is critical here. It replaces the hazardous and tedious filtration of gelatinous aluminum hydroxides with a crisp, granular aluminate precipitate that is easily filtered, minimizing product entrapment and ensuring high recovery of the highly polar diol.
Step-by-Step Methodology:
-
Preparation: Suspend LiAlH4 (2.0 eq, 20 mmol) in anhydrous THF (50 mL) at 0 °C under argon.
-
Addition: Dissolve the ester (10 mmol) in THF (10 mL) and add dropwise to the LiAlH4 suspension over 20 minutes to control hydrogen gas evolution.
-
Reduction: Warm to room temperature and stir for 2 hours.
-
Fieser Workup: Cool back to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add: x mL of H2O, x mL of 15% aqueous NaOH, and 3x mL of H2O.
-
Isolation: Stir vigorously for 15 minutes until a white granular solid forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the diol.
Application 3: CNS Therapeutics (Mitsunobu Etherification)
4-hydroxypiperidine derivatives are classic pharmacophores for GPCRs, including Histamine H1/H3 and Serotonin receptors [4]. Functionalizing the 4-OH position with aryl groups is routinely achieved via the Mitsunobu reaction.
Mechanistic pathway of the Mitsunobu etherification at the 4-hydroxyl position.
Causality & Expert Insight: The order of addition is paramount. Adding DIAD to the mixture of PPh3, phenol, and alcohol at 0 °C controls the exothermic formation of the betaine intermediate and prevents premature degradation of the oxyphosphonium species [2]. Because the reaction proceeds via an SN2 mechanism, it ensures complete inversion of stereochemistry at the C4 position, which is critical when utilizing chiral substituted piperidines.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under nitrogen, dissolve Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (1.0 eq, 5 mmol), the target phenol (e.g., 2-benzylphenol, 1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (25 mL).
-
Activation: Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. The solution will typically turn pale yellow.
-
Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours.
-
Purification: Quench with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Dry the organics, concentrate, and purify via silica gel column chromatography (gradient elution: Hexanes to Ethyl Acetate) to separate the product from triphenylphosphine oxide byproducts.
References
Application Note: Ester Hydrolysis Protocols for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I approach the deprotection of functionalized heterocycles not merely as a transformation of functional groups, but as an exercise in physical chemistry and phase management. Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS: 147023-16-3) is a highly versatile building block in medicinal chemistry. The conversion of its methyl ester to the corresponding carboxylic acid—3-(4-hydroxypiperidin-1-yl)propanoic acid—presents unique isolation challenges.
Because the molecule contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid (post-hydrolysis), the free product exists as a highly water-soluble zwitterion. Standard liquid-liquid extraction is completely ineffective for isolation. Therefore, the synthetic strategy must be dictated by the desired final salt form (free zwitterion vs. hydrochloride salt) and the downstream application of the molecule.
Causality in Experimental Design
To ensure a robust and scalable workflow, every experimental choice must be grounded in mechanistic causality:
-
The Choice of Base (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is the premier choice for the mild saponification of amino acid esters[1]. The lithium cation forms a less tightly bound ion pair with the resulting carboxylate compared to sodium or potassium, which accelerates the hydrolysis of esters in aqueous-organic mixtures[2]. Furthermore, LiOH is highly effective at room temperature, minimizing the risk of side reactions or epimerization[3].
-
Phase Management (The Solvent System): A biphasic reaction will inevitably stall. Utilizing a miscible solvent system like THF/H₂O (typically 1:1 to 3:1 v/v) ensures that both the lipophilic ester substrate and the hydrophilic hydroxide salt remain in a single, homogeneous phase[1],[2].
-
The Acidic Alternative: While basic hydrolysis is mild, isolating a zwitterion requires precise pH adjustment to the isoelectric point or the use of ion-exchange chromatography. If the hydrochloride salt is acceptable for downstream coupling, acidic hydrolysis (refluxing 6M HCl) provides a highly streamlined alternative where the water and volatile acid are simply stripped away under reduced pressure[4].
Pathway Visualization
Figure 1: Divergent hydrolysis workflows for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
Quantitative Comparison of Methodologies
The following table synthesizes expected empirical data to aid in selecting the appropriate protocol for your specific synthetic pipeline:
| Parameter | Protocol A (LiOH Saponification) | Protocol B (Acidic Hydrolysis) |
| Reagents | LiOH·H₂O (3.0 eq), THF/H₂O (1:1) | 6M HCl (aq) |
| Conditions | Room Temperature, 2–4 hours | Reflux (100 °C), 12–16 hours |
| Expected Yield | 75–85% (post-ion exchange) | 90–98% (crude salt) |
| Product Form | Free Zwitterion | Hydrochloride Salt |
| Purity Profile | >95% (Preserves sensitive moieties) | >90% (May contain trace inorganic salts) |
| Scalability | Moderate (Requires large resin columns) | Very High (Solvent evaporation only) |
Detailed Step-by-Step Methodologies
Protocol A: Mild Basic Hydrolysis (Yields Free Zwitterion)
This method is ideal when the free amino acid is required for downstream peptide coupling or biological assay formulation.
-
Dissolution: In a 50 mL round-bottom flask, dissolve Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (1.0 mmol, 187.2 mg) in 5 mL of a 1:1 (v/v) mixture of anhydrous Tetrahydrofuran (THF) and deionized water[1].
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, 125.9 mg) in one continuous portion. The use of 3.0 equivalents ensures rapid kinetics and drives the equilibrium fully toward the carboxylate[2].
-
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours.
-
Solvent Removal: Once the reaction is deemed complete (see Section 6), concentrate the mixture under reduced pressure at 30 °C to remove the volatile THF. The product remains in the aqueous phase as the lithium carboxylate salt.
-
Neutralization: Cool the aqueous layer in an ice bath. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches approximately 6.5 (the theoretical isoelectric point of the amino acid).
-
Isolation (Ion-Exchange): Load the neutralized aqueous solution onto a column of strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form). Wash with deionized water until the eluent is neutral to remove LiCl. Elute the target zwitterion using 1M aqueous ammonia.
-
Lyophilization: Concentrate the ammonia fractions under reduced pressure and lyophilize to afford 3-(4-hydroxypiperidin-1-yl)propanoic acid as a white, free-flowing solid.
Protocol B: Acidic Hydrolysis (Yields Hydrochloride Salt)
This method is preferred for rapid, large-scale deprotection where the HCl salt is compatible with subsequent synthetic steps.
-
Preparation: Suspend Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (1.0 mmol, 187.2 mg) in 10 mL of 6M aqueous Hydrochloric acid[4].
-
Reflux: Attach a reflux condenser and heat the mixture to 100 °C with continuous stirring for 12 to 16 hours.
-
Cooling & Washing: Allow the reaction to cool to room temperature. Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 × 10 mL) to extract any non-polar organic impurities. Discard the organic layers.
-
Evaporation: Transfer the aqueous layer to a round-bottom flask and evaporate to absolute dryness under reduced pressure (using a rotary evaporator with a water bath set to 50 °C).
-
Azeotropic Drying: To remove residual water and trapped HCl, add 5 mL of Toluene or Methanol to the residue and co-evaporate. Repeat this process twice.
-
Final Drying: Dry the resulting solid under high vacuum overnight to yield 3-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride as a highly hygroscopic crystalline solid.
Self-Validating System: Analytical Checkpoints
A trustworthy protocol must be self-validating. Do not proceed to the isolation steps without confirming the following analytical checkpoints:
-
TLC Monitoring: Due to the lack of a strong UV chromophore on the piperidine ring, standard UV visualization (254 nm) is ineffective. You must use a general amine stain. Dip the TLC plate in Ninhydrin stain and heat vigorously (yields a purple/brown spot) or use Dragendorff's reagent (yields an orange spot) to visualize the disappearance of the starting material.
-
LC-MS Confirmation (Critical): The starting material exhibits an [M+H]+ peak at m/z 188.1. The successful hydrolysis product will exhibit a distinct shift to an [M+H]+ peak at m/z 174.1. The reaction should only be quenched when the 188.1 peak is completely absent.
-
pH Tracking (Protocol A): The initial pH upon adding LiOH will be >12. As the ester hydrolyzes and consumes hydroxide ions, the pH will marginally drop. The critical pH validation occurs during neutralization; overshooting pH 6.5 will re-protonate the carboxylic acid, converting the zwitterion into a cationic species that will fail to elute properly during resin purification.
References
-
De-esterification of amino acid esters Source: ResearchGate URL:[Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: PMC (National Institutes of Health) URL:[Link]
-
Why are my ester hydrolysis not working : r/Chempros Source: Reddit URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals optimizing the aza-Michael addition of 4-hydroxypiperidine to methyl acrylate. Because this reaction involves a highly polar product and competing kinetic pathways, standard boilerplate protocols often result in poor isolated yields.
This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring your synthetic workflow is a self-validating system.
Part 1: Reaction Kinetics & Conversion FAQs
Q: My reaction is stalling at 60–70% conversion even after 24 hours. How can I drive it to completion without degrading the starting materials? A: The aza-Michael addition relies on the nucleophilic attack of the piperidine nitrogen on the electron-deficient β -carbon of methyl acrylate. While secondary amines are generally excellent Michael donors, the reaction can stall due to a lack of electrophilic activation or mass transfer limitations in neat (solvent-free) conditions[1].
-
The Mechanistic Solution: Switch to a polar protic solvent, such as anhydrous methanol. Protic solvents dramatically accelerate the aza-Michael reaction by hydrogen-bonding to the carbonyl oxygen of the acrylate, thereby increasing the positive partial charge (electrophilicity) of the β -carbon[2].
-
Catalytic Alternative: If solvent adjustments are insufficient due to steric or electronic constraints in your specific derivatives, consider a heterogeneous catalyst. Copper benzene-1,3,5-tricarboxylate (CuBTC) metal-organic frameworks have proven highly effective at activating the vinyl group and facilitating nucleophilic attack at room temperature[3].
Q: I am scaling up the reaction. Should I heat the mixture to reduce reaction time? A: No. Heating methyl acrylate significantly increases the risk of radical polymerization, which will consume your Michael acceptor and turn your reaction mixture into an intractable gel. Commercial methyl acrylate contains MEHQ (a radical inhibitor) which requires trace oxygen to function. Run the reaction at room temperature (20–25°C). The reaction of the acrylate double bonds to form the new methylene-amine bond is thermodynamically favorable and will proceed cleanly at ambient temperatures if properly solvated[4].
Part 2: Chemoselectivity & Side Reactions FAQs
Q: 4-Hydroxypiperidine has both an amine (-NH) and a hydroxyl (-OH) group. Am I losing yield to O-alkylation (oxa-Michael addition)? A: Under standard, neutral conditions, O-alkylation is highly improbable. Kinetically and thermodynamically, the secondary nitrogen is vastly more nucleophilic than the secondary oxygen. Strict N-alkylation is the default pathway[4].
-
When O-alkylation happens: If you are using strong exogenous bases (e.g., NaH, KOtBu) in an attempt to accelerate the reaction, you risk deprotonating the hydroxyl group to form an alkoxide, which will attack the acrylate. Maintain catalyst-free conditions or use mild Lewis acids to ensure absolute chemoselectivity.
Q: I am seeing a highly polar byproduct that lacks the methyl ester peak in my 1 H-NMR. What happened? A: You have likely hydrolyzed the methyl ester to form 3-(4-hydroxypiperidin-1-yl)propanoic acid. The target molecule contains a basic tertiary amine. If water is introduced during the reaction or workup, the internal basicity of the molecule can catalyze the hydrolysis of its own ester group. Ensure all solvents are anhydrous and avoid prolonged exposure to aqueous environments.
Part 3: Workup & Product Isolation FAQs
Q: My LC-MS shows >95% conversion, but my isolated yield after a standard aqueous workup (EtOAc/Water) is less than 40%. Where is my product? A: Your product is in the aqueous layer. Methyl 3-(4-hydroxypiperidin-1-yl)propanoate is exceptionally polar. It possesses a basic tertiary amine, a hydrogen-bonding hydroxyl group, and a polar ester. During a standard aqueous wash, it partitions heavily into the water.
-
The Solution: Abandon the aqueous workup. Because the reaction can be run cleanly with volatile reagents (methanol and a slight excess of methyl acrylate), the most efficient isolation method is direct concentration in vacuo[1].
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes the causality between reaction conditions and isolated yields, demonstrating why solvent and workup choices are the primary yield limiters.
| Reaction Condition | Temp / Time | Conversion (%) | Isolated Yield (%) | Primary Issue / Mechanistic Bottleneck |
| Neat (No Solvent) | 25°C / 24h | 65 - 75% | ~60% | Sluggish kinetics; lack of carbonyl activation. |
| THF (Aprotic) | 60°C / 12h | 80 - 85% | ~50% | Acrylate polymerization induced by heat. |
| MeOH + Aqueous Workup | 25°C / 12h | >95% | <40% | Severe product loss to the aqueous phase. |
| MeOH + Direct Concentration | 25°C / 12h | >95% | >95% | Optimal. H-bond activation + zero workup loss. |
Part 5: Standard Operating Procedure (SOP)
This protocol utilizes a self-validating methodology, relying on volatile removal rather than liquid-liquid extraction to guarantee high yields.
Step 1: Reaction Setup (Electrophilic Activation)
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 equiv, 10.0 mmol) in anhydrous methanol (20 mL, 0.5 M).
-
Causality Check: Methanol is chosen specifically to hydrogen-bond with the acrylate carbonyl, lowering the LUMO energy of the Michael acceptor.
Step 2: Reagent Addition (Thermal Control)
-
Cool the flask to 0°C using an ice-water bath.
-
Add methyl acrylate (1.1 equiv, 11.0 mmol) dropwise over 5 minutes.
-
Causality Check: The aza-Michael addition is exothermic. Cooling during addition prevents localized heating that could trigger radical polymerization of the acrylate.
Step 3: Propagation & In-Process Monitoring
-
Remove the ice bath and allow the reaction to stir at 20–25°C for 8–12 hours.
-
Self-Validation: Monitor via TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The secondary amine starting material will stain intensely (usually pink/purple), while the tertiary amine product will show a much weaker or different color response. Ensure complete consumption of the starting material.
Step 4: Isolation (Evaporation Strategy)
-
Do not quench with water. Transfer the flask directly to a rotary evaporator.
-
Concentrate in vacuo at 35°C until all methanol and excess methyl acrylate are removed.
-
Self-Validation: The crude residue should be a thick, pale oil. If trace oligomers are detected via LC-MS, filter the crude oil through a short plug of silica gel using DCM/MeOH (95:5) as the eluent, then re-concentrate to yield the pure product[1].
Part 6: Mechanistic & Workflow Visualizations
The following diagrams map the chemical pathways and the troubleshooting logic required to maintain high yields.
Aza-Michael addition pathway and potential side reactions for the target molecule.
Troubleshooting logic tree for resolving low isolated yields in the synthesis.
References
- Comparative study of the reaction of piperidine and methyl acrylate under various conditions - ResearchGate URL
- Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC)
- Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches - MDPI URL
- Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers - PMC URL
Sources
Preventing ester hydrolysis during Methyl 3-(4-hydroxypiperidin-1-yl)propanoate storage
Technical Support Center: Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
A Guide to Preventing Ester Hydrolysis During Storage
Welcome to the Technical Support Center for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound. Here you will find troubleshooting guides and frequently asked questions to maintain the integrity of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate during storage and throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate during storage?
A1: The primary cause of degradation is the hydrolysis of the methyl ester group. This reaction breaks down the ester into its constituent carboxylic acid (3-(4-hydroxypiperidin-1-yl)propanoic acid) and methanol.[1][2] This process can be accelerated by the presence of moisture, and by acidic or basic conditions.[1][3][4]
Q2: How do temperature and moisture affect the stability of this compound?
A2: Both temperature and moisture play crucial roles in the rate of ester hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][3][5] Storing the compound at elevated temperatures can lead to significant degradation over time.[5][6]
-
Moisture: Water is a key reactant in the hydrolysis of esters.[7][8] Exposure to humidity or moisture in the storage environment can directly lead to the breakdown of the ester bond.[7][9]
Q3: What are the ideal storage conditions for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and inert environment.[10][11] Specifically:
-
Temperature: Refrigeration at 2-8°C is recommended for many piperidine-based compounds.[11] For enhanced stability, storage at -20°C is even better.
-
Atmosphere: Store under an inert gas like argon or nitrogen to displace moisture and oxygen.[10][12]
-
Container: Use a tightly sealed container to prevent moisture ingress.[11][13][14] Amber glass vials are preferable to protect against light, as some piperidine compounds can be photosensitive.[10][11]
Q4: I've noticed a change in the physical appearance of my compound (e.g., clumping, discoloration). What could this indicate?
A4: Changes in physical appearance can be a sign of degradation.
-
Clumping or stickiness may suggest the absorption of moisture, which can precede or accompany hydrolysis.
-
Discoloration (e.g., yellowing or browning) can indicate oxidative degradation, another potential decomposition pathway, especially if not stored under an inert atmosphere.[10]
Troubleshooting Guide: Ester Hydrolysis
This guide will help you identify and resolve common issues related to the hydrolytic degradation of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of Purity Over Time (Confirmed by LC-MS or NMR) | Ester Hydrolysis: The primary degradation pathway, accelerated by moisture and improper temperature. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container. 2. Implement Inert Atmosphere: If not already doing so, store the compound under an inert gas (argon or nitrogen) to minimize exposure to moisture.[10][12] 3. Use a Desiccator: Store the sealed vial inside a desiccator containing an active desiccant to provide an additional layer of protection against moisture.[10][15] |
| Inconsistent Experimental Results | Degraded Starting Material: Use of a partially hydrolyzed compound will lead to inaccurate concentrations and potential interference from the carboxylic acid byproduct. | 1. Purity Check Before Use: Always analyze the purity of the compound via LC-MS or NMR before use, especially for long-stored batches. 2. Repurification: If degradation is detected, repurify the compound using an appropriate method like column chromatography to remove the hydrolysis product. |
| pH Shift in Unbuffered Solutions | Formation of Carboxylic Acid: The hydrolysis product, 3-(4-hydroxypiperidin-1-yl)propanoic acid, will lower the pH of the solution. | 1. Use Buffered Solutions: For aqueous applications, use a buffer to maintain a stable pH. Be aware that both acidic and basic conditions can catalyze hydrolysis.[1][3][16] 2. Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use to minimize the time it is exposed to water. |
Visualizing the Problem: The Mechanism of Ester Hydrolysis
The following diagram illustrates the chemical reaction that leads to the degradation of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. achrnews.com [achrnews.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 12. tbpsolventdoholl.com [tbpsolventdoholl.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization & Formulation of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists resolve the complex solubility and stability challenges associated with Methyl 3-(4-hydroxypiperidin-1-yl)propanoate (CAS: 147023-16-3).
Unlike simple small molecules, this compound presents a unique physicochemical paradox that requires a mechanistic approach to formulation.
Core Mechanistic Analysis: The Solubility-Stability Paradox
To successfully formulate Methyl 3-(4-hydroxypiperidin-1-yl)propanoate, you must understand the causality behind its behavior in aqueous media. The molecule features two critical functional groups that are fundamentally at odds when it comes to pH manipulation:
-
The Tertiary Piperidine Amine (pKa ~9.0): In its free base form, the compound is highly lipophilic and exhibits poor aqueous solubility. To drive it into solution, the standard approach is to lower the pH to protonate the nitrogen, forming a highly water-soluble salt .
-
The N-Substituted Methyl Propanoate Ester: This moiety is sterically unhindered and highly electrophilic. Consequently, it is extremely susceptible to rapid chemical hydrolysis at both high pH (base-catalyzed) and very low pH (acid-catalyzed).
The Causality of Failure: If you attempt to dissolve this compound in physiological buffer (pH 7.4), the amine is partially deprotonated, leading to immediate precipitation. If you aggressively lower the pH using strong acids (e.g., 0.1 M HCl) to force solubility, you will rapidly hydrolyze the ester into an inactive carboxylic acid and methanol. This structural vulnerability is identical to that of the ultra-short-acting opioid remifentanil, which shares the same N-substituted methyl propanoate ester and degrades rapidly outside a narrow pH window .
To succeed, you must formulate within a specific "sweet spot" or utilize non-ionic solubilizing agents that shield the ester from hydrolytic attack.
Solubilization Decision Workflow
Logical workflow for selecting a solubilization strategy based on target pH and stability risks.
Troubleshooting Guide & FAQs
Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into a pH 7.4 cell culture medium? A: At pH 7.4, the tertiary amine approaches its pKa, meaning a significant fraction of the compound reverts to its lipophilic free base form. Furthermore, the sudden shift in solvent polarity (from 100% DMSO to an aqueous environment) causes "solvent shift precipitation." To resolve this, you must pre-complex the drug with a cyclodextrin (see Protocol B) before introduction to the physiological buffer.
Q2: Can I use 0.1 M HCl or NaOH to force the compound into solution? A: Absolutely not. While 0.1 M HCl (pH 1.0) will instantly dissolve the compound by fully protonating the amine, the high concentration of hydronium ions will catalyze the cleavage of the methyl propanoate ester. Similarly, NaOH will trigger base-catalyzed hydrolysis. Studies on identical ester-piperidine structures show >50% degradation within hours under these conditions .
Q3: I need to store an aqueous stock solution for several weeks. What is the optimal vehicle? A: The optimal vehicle is a mild Citrate Buffer adjusted to exactly pH 4.0. At this pH, the amine is >99% protonated (ensuring high solubility), while the hydroxide and hydronium ion concentrations are balanced at a minimum, effectively halting ester hydrolysis.
Chemical Degradation Pathway
Chemical equilibrium and degradation pathways of N-substituted methyl propanoate esters.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to biological assays without passing the validation checkpoints.
Protocol A: Preparation of a pH-Optimized Aqueous Stock (pH 4.0)
Use this protocol for long-term storage of aqueous stock solutions.
-
Buffer Preparation: Prepare a 50 mM Citrate Buffer by dissolving citric acid and sodium citrate in MS-grade water. Adjust the pH to exactly 4.0 ± 0.1 using a calibrated pH meter.
-
Compound Addition: Weigh the required amount of Methyl 3-(4-hydroxypiperidin-1-yl)propanoate to achieve a 10 mM concentration. Slowly add the pH 4.0 buffer while vortexing continuously.
-
Equilibration: Sonicate the solution in a water bath at room temperature (20-25°C) for 5 minutes until visually clear.
-
System Validation (Critical):
-
pH Check: Re-measure the pH. The basicity of the amine may have raised the pH. If pH > 4.2, titrate dropwise with 0.1 M citric acid until pH 4.0 is restored.
-
Integrity Check: Analyze a 10 µL aliquot via HPLC-UV (210 nm). The presence of a single sharp peak confirms the ester is intact. The appearance of an early-eluting secondary peak indicates hydrolysis has occurred.
-
Protocol B: Cyclodextrin Complexation for Physiological Assays (pH 7.4)
Use this protocol when the compound must be introduced to cell culture or in vivo models at neutral pH.
-
Vehicle Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).
-
Pre-dissolution: Dissolve the compound in a minimal volume of DMSO (maximum 5% of the final intended volume) to disrupt the crystal lattice.
-
Complexation: Dropwise, add the DMSO stock into the stirring 10% HP-β-CD solution. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic piperidine ring, shielding the ester from bulk water and preventing precipitation.
-
System Validation (Critical):
-
Tyndall Effect Check: Shine a laser pointer through the solution against a dark background. A solid, visible beam indicates sub-visible colloidal aggregates (failed complexation). A clear, invisible path indicates true molecular solubilization. Do not dose if the Tyndall effect is positive.
-
Quantitative Data Summary
The table below summarizes the causality between formulation choices, resulting solubility, and ester stability. Use this to benchmark your experimental expectations.
| Formulation Vehicle | pH | Estimated Solubility | Ester Stability (T½ at 25°C) | Primary Application Suitability |
| Unbuffered Water | ~7.5 | < 1 mg/mL | < 24 hours | Not recommended (Precipitation risk) |
| 0.1 M HCl | 1.0 | > 50 mg/mL | < 48 hours | Short-term chemical extraction only |
| 50 mM Citrate Buffer | 4.0 | > 50 mg/mL | > 30 days | Optimal: Long-term stock storage |
| 10% HP-β-CD in PBS | 7.4 | ~ 15 mg/mL | ~ 12 hours | In vitro / In vivo physiological dosing |
| 5% DMSO in PBS | 7.4 | ~ 5 mg/mL | ~ 12 hours | Acute high-throughput screening |
References
-
Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry (ACS Publications). Verified URL:[Link]
-
The effect of concentration, reconstitution solution and pH on the stability of a remifentanil hydrochloride and propofol admixture for simultaneous co-infusion. BMC Anesthesiology (PubMed Central). Verified URL:[Link]
-
Study on Stability of Remifentanil, Sufentanil, and Their Metabolites in Human Whole Blood and Urine. Molecules (MDPI). Verified URL:[Link]
Methyl 3-(4-hydroxypiperidin-1-yl)propanoate vs ethyl 3-(4-hydroxypiperidin-1-yl)propanoate
Comparative Guide: Methyl vs. Ethyl 3-(4-Hydroxypiperidin-1-yl)propanoate in Drug Development
Introduction & Chemical Context
In medicinal chemistry and rational drug design, functionalized piperidines are ubiquitous structural motifs. Specifically, β-amino acid derivatives such as methyl 3-(4-hydroxypiperidin-1-yl)propanoate (Me-4HPP) and ethyl 3-(4-hydroxypiperidin-1-yl)propanoate (Et-4HPP) serve as critical building blocks. They are frequently utilized as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), peptidomimetics, and PROTAC linkers[1].
While these two compounds share the identical 4-hydroxypiperidine core, the variation in their ester alkyl chain (methyl vs. ethyl) fundamentally alters their physicochemical properties, thermodynamic stability, and downstream reactivity. As an application scientist, selecting the correct ester homologue is not a trivial choice; it dictates the efficiency of orthogonal deprotection strategies and influences the pharmacokinetic profile if the ester is retained as a prodrug moiety[2].
Synthesis Pathway: The Aza-Michael Addition
Both Me-4HPP and Et-4HPP are synthesized via the aza-Michael addition , a highly atom-economical, 1,4-conjugate addition of a nitrogen-centered nucleophile to an electron-deficient alkene[3]. In this workflow, 4-hydroxypiperidine acts as the Michael donor, while methyl acrylate or ethyl acrylate serves as the Michael acceptor[4].
The reaction proceeds through a zwitterionic intermediate, followed by an intermolecular proton transfer[5]. Because the secondary amine of the piperidine ring is a strong nucleophile due to the inductive effect of the alkyl groups, this reaction can often be driven to completion under mild, catalyst-free, and solvent-free conditions[4].
Workflow and mechanism of the aza-Michael addition for β-amino ester synthesis.
Physicochemical & Kinetic Comparison
The choice between the methyl and ethyl ester hinges on two primary factors: lipophilicity and hydrolysis kinetics .
Hydrolysis Kinetics & Causality
According to Arrhenius kinetic theory, the base-catalyzed hydrolysis (saponification) of esters is highly dependent on the activation energy ( Ea ) required for the hydroxide ion to attack the carbonyl carbon[6].
-
Me-4HPP (Methyl Ester): Exhibits a lower Ea and undergoes rapid saponification. The methoxy leaving group presents minimal steric hindrance[6]. This is the optimal choice when the ester serves as a temporary protecting group that must be removed under mild conditions to avoid degrading sensitive functional groups elsewhere on the molecule[2].
-
Et-4HPP (Ethyl Ester): The ethyl group introduces slight steric bulk and an increased electron-donating inductive (+I) effect, which slightly destabilizes the anionic transition state. Consequently, Et-4HPP hydrolyzes significantly slower than its methyl counterpart[7]. This orthogonal stability is advantageous when the molecule must survive subsequent basic conditions (e.g., Grignard reactions or mild enolate alkylations) before deliberate deprotection.
Lipophilicity & Workup Dynamics
The additional methylene unit in Et-4HPP increases the molecule's overall lipophilicity (LogP). During aqueous workup, Et-4HPP partitions more favorably into organic extraction solvents (like ethyl acetate or dichloromethane) compared to the more polar Me-4HPP, which can suffer from higher aqueous solubility and lower isolated yields.
Table 1: Comparative Physicochemical & Kinetic Data
| Property | Methyl Ester (Me-4HPP) | Ethyl Ester (Et-4HPP) | Causality / Impact |
|---|---|---|---|
| Molecular Weight | 187.24 g/mol | 201.26 g/mol | Impacts stoichiometric calculations. |
| Estimated LogP | ~0.4 | ~0.8 | Ethyl ester improves organic phase extraction efficiency. |
| Steric Hindrance | Low | Moderate | Ethyl ester resists premature nucleophilic attack. |
| Relative Hydrolysis Rate | Fast ( t1/2 ~ 15 min)* | Slower ( t1/2 ~ 45 min)* | Methyl is preferred for rapid, mild deprotection[6]. | | Plasma Stability | Lower | Higher | Ethyl is preferred if exploring prodrug viability[2]. | *Representative base-catalyzed half-lives (0.1 M LiOH, THF/H2O, 25 °C).
Logical selection matrix for methyl vs. ethyl esters based on hydrolysis kinetics.
Experimental Methodologies
To validate the performance differences, the following self-validating protocols establish both the synthesis and the kinetic profiling of these compounds.
Protocol A: Catalyst-Free Synthesis via Aza-Michael Addition
Objective: Synthesize Me-4HPP or Et-4HPP under green, solvent-free conditions.
-
Preparation: Charge an oven-dried 50 mL round-bottom flask with 4-hydroxypiperidine (10.0 mmol, 1.01 g).
-
Addition: Cool the flask to 0 °C using an ice bath. Slowly add the respective alkyl acrylate (methyl acrylate for Me-4HPP; ethyl acrylate for Et-4HPP) (11.0 mmol, 1.1 eq) dropwise to control the initial exothermic reaction.
-
Reaction: Remove the ice bath and stir the neat mixture vigorously at room temperature (25 °C) for 4–6 hours[4].
-
Monitoring: Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1). Visualize using a Ninhydrin stain (the secondary amine starting material will appear as a dark spot, which fades as the tertiary amine product forms).
-
Purification: Upon completion, remove the unreacted volatile acrylate under reduced pressure. Purify the crude oil via vacuum distillation or short-plug silica gel chromatography to yield the pure β-amino ester.
Protocol B: Comparative Base-Catalyzed Hydrolysis Profiling
Objective: Quantify the kinetic difference in saponification rates between the methyl and ethyl homologues.
-
Solution Preparation: Prepare a 0.1 M solution of the purified ester (Me-4HPP or Et-4HPP) in a THF/H2O (1:1 v/v) solvent system.
-
Equilibration: Equilibrate the solution to exactly 25 °C in a thermostatic water bath to ensure kinetic consistency.
-
Initiation: Add 1.5 equivalents of LiOH·H2O in a single portion and immediately start the timer.
-
Sampling: Withdraw 50 μL aliquots at predefined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes).
-
Quenching: Quench each aliquot immediately by discharging it into 500 μL of cold 0.1 M HCl, halting the base-catalyzed hydrolysis.
-
Analysis: Analyze the aliquots via HPLC-UV (210 nm) or LC-MS to quantify the remaining ester concentration. Plot ln([Ester]t/[Ester]0) versus time to extract the pseudo-first-order rate constant ( kobs ) and calculate the half-life ( t1/2 )[7].
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly. Journal of Chemical Education (ACS Publications). Available at:[Link]
-
Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Chemistry. Available at:[Link]
-
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances (Royal Society of Chemistry). Available at:[Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science. Available at:[Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at:[Link]
-
GPIIb/IIIa Integrin Antagonists with the New Conformational Restriction Unit, Trisubstituted β-Amino Acid Derivatives. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparing synthesis routes for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate yield and purity
Comparative Synthesis Guide: Optimizing Yield and Purity for Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical viability, but for their scalable, high-purity execution in the laboratory. When synthesizing Methyl 3-(4-hydroxypiperidin-1-yl)propanoate —a critical functionalized piperidine building block used in pharmaceutical development—chemists generally choose between two primary pathways: the 1,4-conjugate addition (Aza-Michael) and direct nucleophilic substitution (Alkylation).
This guide objectively deconstructs both routes, analyzing the thermodynamic causality behind their performance, and provides self-validating protocols to ensure scientific integrity at the bench.
Mechanistic Causality & Pathway Analysis
To understand why one route vastly outperforms the other in both yield and purity, we must examine the underlying electronic and steric forces driving the reactions.
Route A: The Aza-Michael Addition This route utilizes 4-hydroxypiperidine and methyl acrylate. The nitrogen lone pair of the secondary amine is highly nucleophilic. Methyl acrylate acts as a highly activated Michael acceptor; the electron-withdrawing ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, making the β -carbon highly electrophilic. Because this is a thermodynamically driven 1,4-conjugate addition, it proceeds with 100% atom economy . Furthermore, because the starting material is a secondary amine, the reaction naturally halts at the tertiary amine stage, completely eliminating the risk of over-alkylation.
Route B: Direct Alkylation This route utilizes 4-hydroxypiperidine and methyl 3-bromopropanoate in the presence of a base (e.g., K2CO3 ). While the primary mechanism is an SN2 displacement of the bromide, the reaction suffers from a fatal flaw in its causality: the α -protons of methyl 3-bromopropanoate are highly acidic. The base required to neutralize the generated HBr inevitably abstracts these protons, triggering a competing E2 elimination. This side reaction forms methyl acrylate in situ and generates stoichiometric salt waste . Consequently, the effective concentration of the electrophile drops, stalling the kinetics and ruining the crude purity.
Mechanistic divergence between Aza-Michael and Alkylation synthesis routes.
Quantitative Performance Comparison
The experimental data clearly illustrates the superiority of the Aza-Michael pathway. By avoiding the generation of leaving groups, Route A maximizes the E-factor (environmental factor) and eliminates the need for downstream chromatographic purification.
| Performance Metric | Route A: Aza-Michael Addition | Route B: Direct Alkylation |
| Reagents | 4-Hydroxypiperidine, Methyl Acrylate | 4-Hydroxypiperidine, Methyl 3-bromopropanoate, K2CO3 |
| Reaction Time | 15 – 60 minutes | 12 – 18 hours |
| Temperature | Room Temperature (20°C - 25°C) | 55°C – 80°C |
| Crude Yield | >95% | 60% – 80% |
| Purity (Post-workup) | >98% (No chromatography needed) | <90% (Requires column chromatography) |
| Atom Economy | 100% | ~65% (Loss of HBr and E2 mass loss) |
| Primary Byproducts | None | KBr salts, Methyl acrylate (via E2 elimination) |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning it provides the chemist with real-time, observable feedback to confirm the reaction is proceeding correctly. Below are the optimized workflows for both routes.
Protocol A: Solvent-Free Aza-Michael Addition (Recommended)
This protocol leverages the principles of green chemistry, utilizing neat conditions to drive the reaction to quantitative completion rapidly .
-
Reagent Charging: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 4-hydroxypiperidine (10.0 mmol, 1.0 eq). Slowly add methyl acrylate (10.5 mmol, 1.05 eq) dropwise over 5 minutes.
-
Validation Check: A mild exotherm will be immediately palpable on the exterior of the flask. This thermal feedback confirms the initiation of the nucleophilic attack.
-
-
Reaction Monitoring: Stir the neat mixture at room temperature for 30 to 60 minutes.
-
Validation Check: Spot the mixture on a TLC plate (Eluent: DCM:MeOH 9:1). The UV-active methyl acrylate spot and the ninhydrin-active secondary amine spot will completely disappear. A new, Dragendorff-positive spot (the tertiary amine product) will dominate, confirming complete conversion.
-
-
Workup & Isolation: Attach the flask to a rotary evaporator and apply vacuum (10 mbar) at 40°C for 30 minutes.
-
Validation Check: The slight 0.05 eq excess of volatile methyl acrylate (bp ~80°C) is entirely stripped away. The remaining residue is a quantitatively pure, colorless to pale-yellow oil. No aqueous extraction or silica gel is required.
-
Protocol B: Base-Mediated Alkylation (For Comparison)
This protocol relies on traditional SN2 chemistry but requires extensive downstream processing due to inherent side reactions.
-
Reagent Charging: In a 100 mL round-bottom flask, suspend 4-hydroxypiperidine (10.0 mmol, 1.0 eq) and anhydrous K2CO3 (20.0 mmol, 2.0 eq) in 20 mL of anhydrous acetonitrile. Add methyl 3-bromopropanoate (11.0 mmol, 1.1 eq).
-
Validation Check: The initial suspension will be loose and easily stirred.
-
-
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 60°C for 16 hours.
-
Validation Check: As the reaction progresses, a fine, dense white precipitate ( KBr ) will form, altering the stirring dynamics. TLC will show a complex mixture: the target product, unreacted starting material, and a UV-active spot corresponding to the elimination byproduct.
-
-
Workup & Purification: Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in ethyl acetate (30 mL) and wash with distilled water (2 x 15 mL) to remove residual polar impurities.
-
Validation Check: The organic layer must be dried over Na2SO4 , concentrated, and subjected to flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure target compound from the E2 elimination byproducts.
-
Conclusion
From a standpoint of chemical engineering and laboratory efficiency, the Aza-Michael addition (Route A) is objectively superior for synthesizing Methyl 3-(4-hydroxypiperidin-1-yl)propanoate. By exploiting the inherent electrophilicity of the conjugated ester, researchers can achieve near-quantitative yields in a fraction of the time, completely bypassing the tedious chromatographic purification necessitated by the competing elimination pathways in Route B.
References
- Source: MDPI (Molecules)
- Source: National Institutes of Health (PMC)
- Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Source: Semantic Scholar URL
Comparative Efficacy of Piperidine Derivatives in Targeted Drug Delivery: A Technical Guide
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and versatile synthetic accessibility.[1][2][3] Its rigid, six-membered ring structure provides an excellent platform for the precise spatial orientation of functional groups, a critical feature for high-affinity interactions with biological targets.[4][5] This guide provides an in-depth comparison of different classes of piperidine derivatives in the context of targeted drug delivery, offering field-proven insights and detailed experimental protocols for their evaluation. We will explore how this ubiquitous heterocycle is engineered into targeting ligands, sophisticated linkers, and core components of lipid nanoparticles to enhance the therapeutic index of potent payloads.
Part 1: Piperidine as a Direct Targeting Scaffold
Beyond its role as a structural component, the piperidine ring can be integral to the pharmacophore that directly engages with a cellular target. A prime example is in the development of ligands for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer.[4]
Causality of Experimental Design: The goal is to create a ligand that binds with high affinity and specificity to the extracellular domain of PSMA, triggering internalization. The piperidine ring serves as a rigid scaffold, replacing more flexible components of established ligands to improve binding kinetics and reduce off-target interactions. The evaluation process must therefore quantify not just binding affinity but also the functional consequence of that binding—cellular uptake.
Comparative Data: PSMA-Targeting Ligands
The table below presents benchmark data for established PSMA inhibitors, which serve as a reference for evaluating novel piperidine-based analogs. The key metrics are binding affinity (Ki or IC50) and cellular uptake.
| Compound/Class | Targeting Moiety | Binding Affinity (Ki, nM) | Cellular Uptake (% Internalized) | Key Structural Feature |
| DCFPyL | Glutamate-Urea-Lysine (EuK) | 2.2 ± 0.3 | High | Established clinical imaging agent |
| PSMA-617 | Glutamate-Urea-Lysine (EuK) | 2.3 ± 0.3 | High | Used in radioligand therapy |
| Piperidine Analog (Hypothetical) | Piperidine-4-acetic acid derivative | Variable | To be determined | Rigid scaffold to optimize pharmacophore presentation[4] |
Experimental Protocol: Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a new piperidine derivative by measuring its ability to compete with a known radiolabeled ligand for PSMA binding.
Pillar of Trustworthiness: This assay includes positive and negative controls to validate the results. LNCaP cells (PSMA-positive) and PC-3 cells (PSMA-negative) are used to ensure the observed binding is target-specific.
-
Cell Culture: Culture LNCaP (PSMA+) and PC-3 (PSMA-) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 incubator.
-
Assay Preparation: Seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Competition Reaction:
-
Wash cells twice with a serum-free binding buffer (e.g., HBSS).
-
Add a constant concentration of a known PSMA-targeting radioligand (e.g., ¹²⁵I-DCIBzL).
-
Add varying concentrations of the unlabeled test piperidine derivative (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
For non-specific binding control, add a high concentration (e.g., 1 µM) of a known non-radioactive inhibitor like 2-PMPA.
-
-
Incubation: Incubate the plate at 4°C for 1 hour to allow binding to reach equilibrium while minimizing internalization.
-
Washing: Aspirate the reaction mixture and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis & Counting: Lyse the cells with 1N NaOH. Transfer the lysate to gamma counter tubes and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Part 2: Piperidine Derivatives as Linkers in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker is a critical component that connects a potent cytotoxic payload to a tumor-targeting monoclonal antibody.[] Piperidine derivatives are employed to create both cleavable and non-cleavable linkers, each with distinct advantages that influence the ADC's mechanism of action and safety profile.[][7]
Expertise in Action: The choice between a cleavable and non-cleavable linker is a strategic decision. Cleavable linkers (e.g., containing peptides like Val-Cit) are designed to release the payload upon encountering specific conditions within the target cell, such as lysosomal proteases.[8] This can enable a "bystander effect," where the released drug diffuses and kills neighboring antigen-negative tumor cells. Non-cleavable linkers require the full degradation of the antibody to release the payload, which can reduce off-target toxicity and improve plasma stability.[][7] Piperidine can be incorporated into the linker structure to add rigidity, improve solubility, and modulate release kinetics.[9][10]
Visualization: ADC Mechanism of Action
The following diagram illustrates the journey of an ADC from systemic circulation to intracellular payload release.
Caption: Workflow of an ADC with a piperidine-based linker.
Part 3: Piperidine-Based Cationic Lipids for Nucleic Acid Delivery
The delivery of nucleic acids like mRNA and siRNA requires a vehicle that can protect the cargo from degradation and facilitate its entry into target cells.[11] Lipid nanoparticles (LNPs) are a leading platform for this purpose.[12] Ionizable lipids are key LNP components; they are positively charged at a low pH (for nucleic acid complexation during formulation and endosomal escape) but neutral at physiological pH (reducing toxicity).[13] Piperidine and its analogs, like piperazine, can be incorporated into the headgroup of these lipids to fine-tune their pKa and fusogenic properties.[14]
Causality of Design: The basic nitrogen of the piperidine ring is readily protonated. By modifying the substituents on the piperidine ring and the overall lipid structure, its pKa can be precisely controlled. An optimal pKa (typically 6.0-6.5) ensures that the LNP remains neutral in the bloodstream but becomes cationic in the acidic endosome, promoting interaction with the endosomal membrane and subsequent cargo release into the cytoplasm.
Comparative Data: Ionizable Lipids in LNPs
This table compares a hypothetical piperidine-based lipid with a well-established ionizable lipid, DLin-MC3-DMA, and a related piperazine-based lipid. The key performance indicator is the in vivo delivery efficacy, often measured by protein expression (for mRNA) or gene knockdown (for siRNA).
| Lipid Name | Heterocyclic Headgroup | Optimal pKa | In Vivo Target Cells | Efficacy Metric (Example) |
| DLin-MC3-DMA | Dimethylamine | ~6.4 | Hepatocytes | High Factor VII siRNA knockdown |
| Pi-A10 (Analogue) | Piperazine | Not specified | Immune Cells (Liver, Spleen)[14] | mRNA delivery at 0.3 mg/kg[14] |
| Pip-LNP (Hypothetical) | Piperidine | ~6.2-6.5 | To be determined | To be determined |
Experimental Protocol: In Vitro mRNA Transfection Assay
This protocol evaluates the ability of a piperidine-LNP formulation to deliver functional mRNA (e.g., encoding luciferase) into cells.
Pillar of Trustworthiness: The protocol relies on quantifying the functional outcome (light production) rather than just the amount of internalized nucleic acid. This provides a more direct measure of successful delivery to the cytoplasm.
-
LNP Formulation:
-
Prepare an ethanol phase by dissolving the piperidine-based ionizable lipid, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid at a specific molar ratio.
-
Prepare an aqueous phase by dissolving luciferase-encoding mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Mix the two phases rapidly using a microfluidic mixer to induce LNP self-assembly.
-
Dialyze the resulting mixture against PBS (pH 7.4) to remove ethanol and raise the pH.
-
-
Cell Culture: Seed a relevant cell line (e.g., HeLa or HepG2) in a 96-well white, clear-bottom plate at a density of 10,000 cells/well. Allow to attach overnight.
-
Transfection:
-
Dilute the LNP-mRNA formulation in a serum-free cell culture medium to achieve the desired final mRNA concentration (e.g., 10-1000 ng/well).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for uptake and protein expression.
-
Luciferase Assay:
-
Remove the medium and wash the cells gently with PBS.
-
Add a commercial luciferase assay reagent (e.g., Bright-Glo™) according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Express the results as Relative Light Units (RLU). Compare the RLU generated by the piperidine-LNP to a positive control LNP (e.g., formulated with MC3) and a negative control (untreated cells).
Part 4: Evaluating In Vivo Efficacy and Safety
Ultimately, the success of a targeted delivery system is determined by its performance in a living system. This requires a careful balance between therapeutic efficacy and a clean safety profile.
Experimental Protocol: Tumor Xenograft Model for Efficacy Testing
This protocol assesses the anti-cancer efficacy of a piperidine-based targeted therapy (e.g., an ADC or LNP carrying a cytotoxic payload) in a mouse model.[15][16]
Pillar of Trustworthiness: This in vivo protocol is self-validating through the inclusion of multiple control groups (vehicle, non-targeted drug) which allows for the unambiguous attribution of anti-tumor activity to the targeted delivery mechanism.
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., nude mice) for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 PC3 cells for a prostate cancer model) into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or PBS).
-
Group 2: Non-targeted payload (equivalent dose).
-
Group 3: Targeted piperidine-derivative conjugate.
-
-
Dosing: Administer the treatments intravenously (or via another relevant route) according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Record animal body weight at each measurement as an indicator of systemic toxicity.
-
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) percentage to quantify efficacy.[15]
Visualization: In Vivo Efficacy Workflow
Caption: Experimental workflow for an in-vivo tumor xenograft study.
Safety and Toxicity Assessment
A crucial aspect of drug development is evaluating the safety of new compounds. Piperidine itself has moderate acute toxicity, and its derivatives must be carefully assessed.[17]
-
In Vitro Cytotoxicity: The cytotoxicity of piperidine derivatives against normal, non-cancerous cell lines should be evaluated using assays like the MTT assay to determine a therapeutic window.[18]
-
In Vivo Toxicity: In vivo studies should monitor for signs of toxicity such as weight loss, changes in behavior, and at the study endpoint, include a histopathological analysis of major organs (liver, kidney, spleen, heart) to check for tissue damage.[17][19]
Conclusion
The piperidine heterocycle is far more than a simple structural element; it is a highly versatile and powerful tool in the design of sophisticated drug delivery systems. By functioning as a rigid targeting scaffold, a tunable linker, or the core of an ionizable lipid, its derivatives enable precise control over the pharmacokinetics and pharmacodynamics of therapeutic payloads. The comparative data and detailed protocols provided in this guide offer a framework for researchers and drug developers to rationally design and rigorously evaluate novel piperidine-based candidates, ultimately accelerating the translation of targeted therapies from the laboratory to the clinic.
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